5-Ethoxy-2-fluorophenol

Description

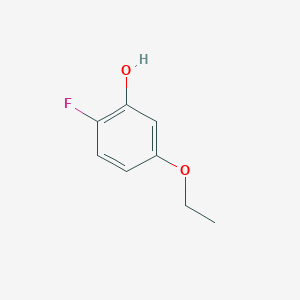

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUNNTMPQKRXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592420 | |

| Record name | 5-Ethoxy-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577793-66-9 | |

| Record name | 5-Ethoxy-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethoxy-2-fluorophenol chemical properties

An In-depth Technical Guide to 5-Ethoxy-2-fluorophenol: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated aromatic compound of increasing interest to the scientific community, particularly those in pharmaceutical research and fine chemical synthesis. As a substituted phenol, it possesses a unique combination of functional groups—a hydroxyl, an ethoxy, and a fluorine atom—that impart specific chemical reactivity and physical properties. The presence of the fluorine atom, in particular, is significant. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, analytical methodologies, and safety considerations for this compound, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure consists of a benzene ring substituted with a hydroxyl group at position 1, a fluorine atom at position 2, and an ethoxy group at position 5.

An In-depth Technical Guide to 5-Ethoxy-2-fluorophenol for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Phenolic Ethers in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and alkoxy functionalities into molecular scaffolds is a cornerstone of rational drug design. 5-Ethoxy-2-fluorophenol emerges as a compound of significant interest, embodying the synergistic potential of these two critical pharmacophoric elements. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and pKa.[1][2] Simultaneously, the ethoxy group, a slightly more lipophilic cousin of the ubiquitous methoxy group, can enhance target engagement, improve pharmacokinetic profiles, and provide a vector for further molecular elaboration. This guide provides a comprehensive technical overview of this compound, offering insights into its synthesis, structural characterization, potential applications, and safe handling for researchers at the forefront of pharmaceutical and materials science innovation.

Core Compound Identification and Properties

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 577793-66-9 [3] |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

| Canonical SMILES | CCOC1=CC(=C(C=C1)F)O |

Chemical Structure

Caption: 2D Structure of this compound.

Representative Synthesis Protocol: Williamson Ether Synthesis Approach

Proposed Synthetic Scheme

Caption: Proposed synthesis workflow for this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a solution of 4-fluoro-1,3-dihydroxybenzene (1.0 eq) in anhydrous acetone (10 mL/mmol), add anhydrous potassium carbonate (1.1 eq) with vigorous stirring. The potassium carbonate acts as a base to deprotonate the more acidic phenolic hydroxyl group. The hydroxyl group para to the electron-withdrawing fluorine atom is expected to be more acidic and therefore more reactive.

-

Addition of Alkylating Agent: Slowly add ethyl iodide (1.05 eq) to the suspension at room temperature. The use of a slight excess of the ethylating agent ensures the complete reaction of the more reactive hydroxyl group.

-

Reaction Progression: Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are based on the analysis of related compounds such as 2-fluoroanisole, phenetole, and other substituted fluorophenols. NMR prediction software can also provide a reliable estimation of the chemical shifts and coupling constants.[4][5][6]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 6.90 - 7.10 | Doublet of Doublets (dd) | J(H,F) ≈ 8.8, J(H,H) ≈ 8.8 | 1H | H-3 |

| 2 | 6.50 - 6.70 | Doublet of Doublets (dd) | J(H,H) ≈ 8.8, J(H,H) ≈ 2.5 | 1H | H-4 |

| 3 | 6.40 - 6.60 | Doublet of Doublets (dd) | J(H,F) ≈ 10.5, J(H,H) ≈ 2.5 | 1H | H-6 |

| 4 | 5.0 - 6.0 | Broad Singlet | - | 1H | -OH |

| 5 | 3.95 - 4.15 | Quartet (q) | J(H,H) ≈ 7.0 | 2H | -OCH₂CH₃ |

| 6 | 1.35 - 1.55 | Triplet (t) | J(H,H) ≈ 7.0 | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | 158.0 - 162.0 | Doublet, ¹J(C,F) ≈ 240 Hz | C-2 |

| 2 | 154.0 - 158.0 | Singlet | C-5 |

| 3 | 145.0 - 149.0 | Doublet, ²J(C,F) ≈ 12 Hz | C-1 |

| 4 | 115.0 - 119.0 | Doublet, ²J(C,F) ≈ 23 Hz | C-3 |

| 5 | 105.0 - 109.0 | Doublet, ³J(C,F) ≈ 8 Hz | C-6 |

| 6 | 102.0 - 106.0 | Singlet | C-4 |

| 7 | 63.0 - 65.0 | Singlet | -OCH₂CH₃ |

| 8 | 14.0 - 16.0 | Singlet | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[7][8][9][10][11]

Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2980 | Aliphatic C-H stretch | Medium |

| 1500 - 1600 | Aromatic C=C stretch | Medium to Strong |

| 1200 - 1300 | Aryl C-O stretch | Strong |

| 1000 - 1150 | C-F stretch | Strong |

| 1000 - 1050 | Alkyl C-O stretch | Medium |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

Predicted Fragmentation Pathways

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 156 should be observable.

-

Loss of Ethylene: A prominent fragmentation pathway for ethoxy aromatics is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z = 128.

-

Loss of Ethyl Radical: Cleavage of the ethyl group (-CH₂CH₃, 29 Da) would result in a fragment at m/z = 127.

-

Loss of Carbon Monoxide: Phenolic compounds often exhibit loss of CO (28 Da) from the molecular ion or subsequent fragments.

-

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring would lead to smaller characteristic ions.

Applications in Drug Development and Materials Science

The unique combination of a fluorine atom and an ethoxy group on a phenolic scaffold makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications.

Caption: Key molecular attributes and potential applications.

-

Pharmaceuticals: This compound can serve as a precursor for the synthesis of more complex molecules targeting a wide range of diseases. The fluorophenol moiety is a known pharmacophore in various enzyme inhibitors and receptor modulators.[12][13]

-

Agrochemicals: The introduction of fluorine often enhances the efficacy and metabolic stability of pesticides and herbicides.

-

Materials Science: Fluorinated phenolic compounds are used in the synthesis of high-performance polymers, liquid crystals, and other advanced materials due to their thermal and chemical stability.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on the known hazards of related fluorophenol compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

Conclusion

This compound represents a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for sophisticated fluorinated and alkoxy-substituted molecules continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 577793-66-9|this compound|BLD Pharm [bldpharm.com]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. CASCADE [nova.chem.colostate.edu]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. instanano.com [instanano.com]

- 9. Phenol(108-95-2) IR Spectrum [m.chemicalbook.com]

- 10. cra.wallonie.be [cra.wallonie.be]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. canbipharma.com [canbipharma.com]

- 13. Buy 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol [smolecule.com]

Spectroscopic Data of 5-Ethoxy-2-fluorophenol: A Technical Guide

Introduction

5-Ethoxy-2-fluorophenol is a substituted aromatic compound featuring a hydroxyl, a fluorine, and an ethoxy group attached to a benzene ring. As with many substituted phenols, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups necessitates unambiguous structural confirmation, for which a multi-technique spectroscopic approach is indispensable.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy, offering researchers and drug development professionals a comprehensive reference for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—an aromatic ring, a phenolic hydroxyl group, an ether linkage, and a carbon-fluorine bond—each give rise to characteristic signals in different spectroscopic techniques. An integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for structural elucidation.

A logical workflow for the spectroscopic analysis of a novel or synthesized compound like this compound is crucial for efficient and accurate characterization.

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon, though couplings to fluorine will persist.[1]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data and Interpretation

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin splitting.[2][3]

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~6.95 | 1H | t | H-3 |

| ~6.65 | 1H | dd | H-4 |

| ~6.55 | 1H | dd | H-6 |

| ~5.50 | 1H | s (broad) | -OH |

| 4.01 | 2H | q | -OCH₂CH₃ |

| 1.39 | 3H | t | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons (δ 6.5-7.0): The three protons on the benzene ring appear in the characteristic aromatic region. Their specific shifts and splitting patterns are dictated by the electronic effects of the -OH, -F, and -OC₂H₅ substituents. The fluorine atom, being ortho to H-3, will cause a characteristic splitting pattern.

-

Phenolic Proton (δ ~5.50): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and solvent.

-

Ethoxy Group (δ 4.01, 1.39): The ethoxy group gives a classic quartet for the methylene (-OCH₂) protons, split by the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, split by the two adjacent methylene protons.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature in this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.[4][5] This C-F coupling is observable over multiple bonds.[6][7]

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~155 | d, ¹JCF ≈ 240 | C-2 | | ~148 | s | C-5 | | ~142 | d, ²JCF ≈ 15 | C-1 | | ~118 | d, ²JCF ≈ 20 | C-3 | | ~110 | s | C-6 | | ~105 | d, ³JCF ≈ 5 | C-4 | | 64.6 | s | -OCH₂CH₃ | | 14.8 | s | -OCH₂CH₃ |

Interpretation:

-

C-F Coupling: The most telling feature is the large one-bond coupling constant (¹JCF) for C-2, the carbon directly attached to fluorine, resulting in a doublet.[4] Smaller couplings are observed for the ortho carbon (C-1, C-3) and the meta carbon (C-4). This pattern is a definitive indicator of the fluorine's position.

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to oxygen (C-1, C-2, C-5) are shifted downfield to ~142-155 ppm.

-

Aliphatic Carbons: The ethoxy group carbons appear in the upfield region, as expected for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Experimental Protocol: IR

-

Method: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

-

Acquisition: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Spectrum Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H Stretch | Aliphatic C-H (Ethoxy) |

| 1600-1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch | Aryl Ether |

| ~1220 | Strong | C-F Stretch | Aryl Fluoride |

| 1300-1000 | Strong | C-O Stretch | Alcohol/Ether |

Interpretation:

-

O-H Stretch: The most prominent feature is the broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[10]

-

C-H Stretches: The spectrum shows distinct absorptions for aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches from the ethoxy group (just below 3000 cm⁻¹).[8]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. The strong absorptions around 1260-1220 cm⁻¹ are highly diagnostic, corresponding to the C-O stretching of the aryl ether and the C-F stretch.[10][11] The presence of these strong bands confirms the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12] For this compound (C₈H₉FO₂), the exact mass is 156.0587 g/mol .

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation.

-

Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for pure samples.

-

Analysis: The ionized molecules and their fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Data and Interpretation

| m/z | Relative Intensity | Proposed Fragment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 128 | High | [M - C₂H₄]⁺ |

| 127 | Moderate | [M - C₂H₅]⁺ |

| 99 | Moderate | [M - C₂H₄ - CHO]⁺ |

Interpretation:

-

Molecular Ion Peak (m/z 156): The presence of a strong peak at m/z 156 confirms the molecular weight of the compound. Phenolic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[13][14]

-

Key Fragmentation: The most significant fragmentation pathway for ethoxy-substituted aromatic rings is the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to the intense peak at m/z 128.[15] Subsequent loss of a hydrogen radical or other small fragments can also occur. The loss of an ethyl radical (C₂H₅, 29 Da) is also a common pathway for ethers, resulting in the peak at m/z 127.

Caption: Proposed EI-MS Fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound.

-

MS confirms the molecular weight (156 g/mol ) and shows characteristic ether fragmentation.

-

IR identifies the key functional groups: a phenolic -OH, an ether linkage, a C-F bond, and an aromatic ring.

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework. Crucially, the distinct C-F coupling constants in the ¹³C NMR spectrum definitively establish the relative positions of the fluorine, hydroxyl, and ethoxy substituents on the aromatic ring.

This integrated dataset forms a reliable spectroscopic signature for this compound, serving as an essential reference for quality control, reaction monitoring, and regulatory submissions in scientific and industrial applications.

References

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. youtube.com [youtube.com]

- 3. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. whitman.edu [whitman.edu]

- 15. researchgate.net [researchgate.net]

Synthesis and characterization of 5-Ethoxy-2-fluorophenol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethoxy-2-fluorophenol

Introduction

This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a phenol, a fluorine atom, and an ethoxy group, provides a unique combination of functionalities. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the ethoxy and hydroxyl groups offer sites for further chemical modification.[1] This makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials.[2]

This guide, designed for chemistry professionals, provides a comprehensive overview of a reliable synthetic route, detailed purification protocols, and a full suite of characterization techniques to validate the structure and purity of this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the process.

Synthesis Methodology: A Williamson Ether Synthesis Approach

The most direct and widely adopted method for preparing alkyl aryl ethers is the Williamson ether synthesis.[3] This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile, attacking a primary alkyl halide.[4] This approach is highly efficient for forming the ether linkage in this compound.

Principle of the Reaction: The synthesis begins with the deprotonation of a suitable phenol precursor, in this case, 2-fluoro-5-hydroxyphenol, using a mild base to form a potent phenoxide nucleophile. This phenoxide then displaces a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether. The choice of a primary alkyl halide is crucial as secondary and tertiary halides are prone to E2 elimination side reactions, especially with a strong base.[5]

Proposed Synthetic Route: The reaction involves the O-alkylation of 2-fluoro-5-hydroxyphenol with ethyl iodide in the presence of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent. K₂CO₃ is a suitable base for deprotonating the more acidic phenolic hydroxyl group without affecting other parts of the molecule. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[6]

Detailed Experimental Protocol: Synthesis

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-hydroxyphenol (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) to the flask.

-

Solvent: Add dry N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting phenol.

-

Alkylation: Add ethyl iodide (1.2 eq) to the stirring suspension dropwise at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product typically contains unreacted starting materials and potential side products. Silica gel column chromatography is an effective method for isolating the pure desired compound.[7]

Detailed Protocol: Silica Gel Column Chromatography

-

Eluent Selection: Determine a suitable mobile phase using TLC. A gradient of ethyl acetate in hexanes is typically effective. An ideal Rf value for the product is around 0.3 for good separation.

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dry powder onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes).

-

Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

Structural Characterization and Data Analysis

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound.[8]

Spectroscopic Data

The following table summarizes the expected data from standard characterization techniques.[9]

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~6.6-7.0 ppm (aromatic protons), ~5.5 ppm (phenolic -OH, broad), 4.01 ppm (quartet, -OCH₂CH₃), 1.39 ppm (triplet, -OCH₂CH₃) |

| Integration | Ar-H (3H), -OH (1H), -OCH₂- (2H), -CH₃ (3H) | |

| Multiplicity | Aromatic protons will show complex splitting due to H-H and H-F coupling. The ethoxy group will show a characteristic quartet and triplet. | |

| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm (C-F, C-O), ~110-120 ppm (aromatic C-H), ~64 ppm (-OCH₂-), ~15 ppm (-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3500 (broad, O-H stretch), 3000-3100 (aromatic C-H stretch), 2850-2980 (aliphatic C-H stretch), 1200-1250 (asymmetric C-O-C stretch), 1000-1100 (C-F stretch) |

| Mass Spectrometry | m/z Ratio | Molecular Ion (M⁺): 156.05; Isotopic pattern characteristic of C₈H₉FO₂ |

Note: Predicted NMR values are estimates. Actual values may vary depending on solvent and concentration.[10]

Detailed Methodologies: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (10-20 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.[8]

-

Infrared (IR) Spectroscopy: The spectrum is recorded using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded from 4000 to 400 cm⁻¹.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the exact mass and molecular formula of the compound.

Safety and Handling

As with all halogenated phenols, this compound should be handled with care in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid breathing vapors or dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis, purification, and comprehensive characterization of this compound. The Williamson ether synthesis provides an efficient method for its preparation, while standard chromatographic and spectroscopic techniques ensure the isolation of a high-purity product and unambiguous structural verification. The detailed protocols and underlying scientific principles presented herein equip researchers and drug development professionals with the necessary knowledge to confidently produce and utilize this valuable chemical intermediate in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. 2-Fluorophenol(367-12-4) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

5-Ethoxy-2-fluorophenol: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents with optimized pharmacological profiles. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 5-Ethoxy-2-fluorophenol has emerged as a versatile and valuable synthon. Its unique trifunctional substitution pattern—a nucleophilic hydroxyl group, a metabolically robust ethoxy moiety, and a modulating fluorine atom—offers a powerful toolkit for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of this compound, exploring its intrinsic properties, key synthetic transformations, and its strategic application in the design of bioactive molecules. Through a combination of established chemical principles and inferred methodologies from closely related structures, this document aims to equip researchers with the foundational knowledge to effectively leverage this promising building block in their medicinal chemistry programs.

Introduction: The Strategic Advantage of Fluorinated Phenolic Scaffolds

Phenolic moieties are ubiquitous in pharmaceuticals, often playing a crucial role in binding to biological targets through hydrogen bonding.[1][2] However, the phenol group is also susceptible to rapid metabolic conjugation, primarily glucuronidation, which can lead to poor oral bioavailability and a short duration of action. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to mitigate such metabolic liabilities and to modulate various other properties.[3][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of oxidative metabolism, thereby enhancing a drug's half-life and overall therapeutic profile.[4][5][6]

This compound capitalizes on these principles, presenting a scaffold with a confluence of desirable features. The ortho-fluorine atom can modulate the acidity of the phenolic hydroxyl group and influence intramolecular hydrogen bonding, while the meta-ethoxy group can serve as a lipophilic and metabolically stable handle for further derivatization or to probe hydrophobic pockets in a target protein. This guide will delve into the practical applications and synthetic considerations for harnessing the full potential of this unique building block.

Physicochemical Properties and Drug-like Characteristics

The interplay of the hydroxyl, ethoxy, and fluoro substituents in this compound imparts a distinct set of physicochemical properties that are highly relevant to drug design.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 156.15 g/mol | Adheres to Lipinski's Rule of Five, favoring good absorption and permeation. |

| cLogP | 2.1 | Indicates a moderate lipophilicity, often correlated with good membrane permeability. |

| pKa (Phenolic OH) | ~9.5 | The electron-withdrawing fluorine atom lowers the pKa compared to phenol, influencing its ionization state at physiological pH. |

| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can engage in crucial hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl and ethoxy groups can act as hydrogen bond acceptors. |

The moderate lipophilicity (cLogP) of this compound suggests that its incorporation into a larger molecule is unlikely to drastically increase the overall lipophilicity, which is a key consideration in avoiding off-target effects and ensuring a favorable pharmacokinetic profile. The ortho-fluoro substituent is known to increase the acidity of the phenolic proton, which can be a critical factor in modulating binding affinity to target proteins where the phenol acts as a hydrogen bond donor.

Key Synthetic Transformations: A Practical Guide

The synthetic utility of this compound lies in the differential reactivity of its three functional handles: the phenolic hydroxyl group and the activated aromatic ring.

Modification of the Phenolic Hydroxyl Group

The nucleophilic character of the phenolic hydroxyl group allows for a variety of important transformations, most notably etherification and esterification.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[6][7][8][9] This reaction is particularly valuable for introducing a wide range of substituents at the phenolic oxygen of this compound, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone) is added a base (1.1 - 1.5 eq.) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: The desired alkyl halide (1.1 - 1.5 eq.) is added to the reaction mixture.

-

Reaction: The reaction is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ether.

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound derivatives.

Functionalization of the Aromatic Ring

The electron-donating nature of the hydroxyl and ethoxy groups, combined with the directing effects of the fluorine atom, governs the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution.

Introducing an additional halogen atom onto the aromatic ring can provide a handle for further cross-coupling reactions or can be used to probe halogen bonding interactions with the target protein.

Experimental Protocol: General Procedure for Electrophilic Bromination

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetic acid) at 0 °C is added a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) (1.0 - 1.1 eq.) portion-wise.

-

Reaction: The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the brominated derivative.

Diagram 2: Electrophilic Aromatic Substitution Logic

Caption: Logical flow for predicting the outcome of electrophilic aromatic substitution on this compound.

Strategic Applications in Drug Discovery: Case Studies and Perspectives

While specific examples of marketed drugs derived directly from this compound are not prevalent in publicly accessible literature, the strategic value of this scaffold can be inferred from the known bioactivities of structurally related compounds. The 2-fluoro-5-alkoxyphenyl moiety is present in a number of patented bioactive molecules, suggesting its utility in targeting a range of biological systems.

For instance, the incorporation of similar fluorinated phenyl ethers has been explored in the development of kinase inhibitors, where the ether linkage serves to position aromatic groups in the hydrophobic region of the ATP-binding site, while the fluorinated ring can engage in specific interactions with the protein. Furthermore, the phenolic hydroxyl group can be used as a synthetic handle to introduce moieties that target the solvent-exposed region of the kinase.

Conclusion and Future Outlook

This compound represents a strategically valuable and under-utilized building block in medicinal chemistry. Its inherent physicochemical properties, coupled with the versatility of its functional groups, provide a robust platform for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The synthetic protocols and strategic considerations outlined in this guide, derived from established chemical principles and analysis of analogous structures, offer a foundational framework for researchers to unlock the full potential of this promising scaffold. As the demand for more sophisticated and effective therapeutics continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

Introduction: The Thermochemical Imperative in Modern Drug Development

An In-Depth Technical Guide to the Thermochemical Profile of 5-Ethoxy-2-fluorophenol

In the landscape of pharmaceutical research and drug development, a molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. Among these, the thermochemical profile—encompassing parameters such as enthalpy of formation, heat capacity, and entropy—serves as a cornerstone for predicting stability, reactivity, and bioavailability. This compound, a substituted phenol, represents a class of compounds with significant potential in medicinal chemistry, where fluorine and ether substitutions are common strategies for modulating metabolic stability and binding affinity.

Part 1: Experimental Determination of Thermochemical Properties

The foundation of any thermochemical dataset is precise and accurate experimental measurement. The following sections detail the primary methodologies for determining the key energetic properties of this compound in both its condensed and gaseous states.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the most critical thermochemical parameter, representing the energy change when one mole of the compound is formed from its constituent elements in their standard states. Its determination is a multi-step process.

A. Condensed Phase Enthalpy of Formation via Combustion Calorimetry

The enthalpy of combustion (ΔcH°) is first measured, from which the enthalpy of formation is derived using Hess's Law. The gold-standard instrument for this is the constant-volume bomb calorimeter.

Principle of Causality: Bomb calorimetry is chosen because it ensures complete combustion, a prerequisite for accurate thermodynamic calculations. The sealed "bomb" is pressurized with pure oxygen to drive the reaction to completion, and the entire assembly is submerged in a precisely known volume of water to measure the heat released.

Experimental Protocol: Rotating Bomb Calorimetry

-

Calibration: The calorimeter's energy equivalent (ε_calor) must be determined by combusting a certified standard, typically benzoic acid. This step is non-negotiable for ensuring trustworthiness and accuracy.

-

Sample Preparation: A pellet of this compound (approx. 0.5-1.0 g) is weighed accurately. Due to the presence of fluorine, a rotating bomb calorimeter is essential. An aqueous solution (e.g., hydrazine dihydrochloride) is added to the bomb to ensure that the combustion product, hydrofluoric acid (HF), is formed quantitatively in solution, preventing corrosive attack on the bomb's interior.

-

Assembly and Combustion: The sample is placed in a crucible inside the bomb. The bomb is sealed, purged of air, and filled with high-purity oxygen (approx. 30 atm). The bomb is then placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

-

Data Acquisition: The sample is ignited via a cotton fuse wire. The temperature change (ΔT) of the water bath is meticulously recorded until thermal equilibrium is re-established.

-

Analysis: The gross heat released (q_total) is calculated using: q_total = ε_calor * ΔT. Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen. The standard molar energy of combustion (ΔcU°) is then calculated.

-

Derivation of ΔfH°(cr): The standard enthalpy of combustion (ΔcH°) is derived from ΔcU°, and finally, the standard enthalpy of formation in the crystalline state (ΔfH°(cr)) is calculated using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF(aq)).

B. Gas Phase Enthalpy of Formation via Sublimation/Vaporization Enthalpy

For computational comparisons and understanding intermolecular forces, the gas-phase enthalpy of formation (ΔfH°(g)) is required. This is obtained by measuring the enthalpy of phase change (sublimation or vaporization).

Principle of Causality: The phase change enthalpy quantifies the energy required to overcome intermolecular forces in the condensed phase. Calvet microcalorimetry is a highly sensitive technique suitable for measuring this property for small organic molecules.

Experimental Protocol: Calvet Microcalorimetry

-

Instrumentation: A heat-flux differential calorimeter is used. The sample is placed in one cell and an empty reference cell is used alongside it.

-

Measurement: The sample is heated at a very slow, controlled rate under a vacuum or an inert gas flow.

-

Data Analysis: The heat absorbed during the sublimation or vaporization process is measured directly. This allows for the determination of the standard molar enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) at a given temperature.

-

Calculation of ΔfH°(g): The gas-phase enthalpy of formation is calculated as: ΔfH°(g) = ΔfH°(cr) + ΔsubH°

Heat Capacity (Cp) and Phase Transition Energetics

Differential Scanning Calorimetry (DSC) is a versatile and powerful technique for measuring heat capacity and the energetics of phase transitions like melting (fusion).

Principle of Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is directly proportional to the sample's heat capacity. At a phase transition, the heat absorbed or released causes a distinct peak in the DSC thermogram, the area of which is proportional to the enthalpy of the transition.

Experimental Protocol: DSC Analysis

-

Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards, such as indium and zinc.

-

Sample Preparation: A small amount of this compound (2-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.

-

Heat Capacity Measurement: The sample and reference are subjected to a modulated temperature program (e.g., heating at 10°C/min). The heat flow is measured to determine the heat capacity (Cp) as a function of temperature.

-

Fusion Enthalpy Measurement: The sample is cooled and then heated at a constant rate (e.g., 10°C/min) through its melting point.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset of the peak gives the melting temperature (T_fus), and the integrated area of the peak yields the enthalpy of fusion (ΔfusH). The entropy of fusion (ΔfusS) can then be calculated as ΔfusS = ΔfusH / T_fus.

Diagram: Experimental Workflow for Thermochemical Characterization

The logical flow from a solid sample to its comprehensive thermochemical profile is illustrated below.

Caption: Experimental workflow for determining key thermochemical properties.

Part 2: Computational Thermochemistry as a Predictive Tool

In the absence of experimental data, and as a powerful complementary tool, high-level quantum chemical calculations can provide highly accurate thermochemical values. For this purpose, composite methods are the authoritative standard.

Principle of Causality: The Power of Composite Methods

Single-level computational methods, like Density Functional Theory (DFT), often involve a trade-off between accuracy and computational cost. Composite methods, such as the Gaussian-n (Gn) theories, overcome this by combining a series of lower-cost calculations to approximate the results of a much more computationally expensive, high-level calculation. The G3(MP2)B3 method, for example, is renowned for its high accuracy (mean absolute deviation of ~1.13 kcal/mol for enthalpies of formation) at a manageable computational cost. This method is built on a foundation of B3LYP density functional theory for geometry and vibrational frequencies, which has proven to be a robust and efficient starting point.

Computational Protocol: G3(MP2)B3 Calculation of Gas-Phase Enthalpy of Formation

This protocol outlines the steps to calculate the total electronic energy at 0 K (E₀), which is then used to derive the enthalpy of formation.

-

Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP functional with the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency calculation is performed at the same B3LYP/6-31G(d) level of theory. This serves two purposes:

-

Verification: It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Zero-Point Energy (ZPE): It provides the zero-point vibrational energy, a quantum mechanical correction that must be added to the electronic energy. The frequencies are typically scaled by an empirical factor (e.g., 0.96) to better match experimental values.

-

-

Higher-Level Energy Calculations: A series of single-point energy calculations (using the optimized geometry) are performed with more accurate methods and larger basis sets. The G3(MP2)B3 scheme includes:

-

QCISD(T)/6-31G(d)

-

MP2/G3MP2large

-

-

Energy Combination: The results from these calculations are combined in a specific, predefined formula that includes empirical "higher-level correction" (HLC) terms. These terms are designed to compensate for remaining deficiencies in the method and are parameterized against a large set of accurate experimental data.

-

Atomization Energy Method: The gas-phase enthalpy of formation at 298.15 K (ΔfH°₂₉₈(g)) is calculated by the atomization method: ΔfH°₂₉₈(g) = Σ[ΔfH°₂₉₈(atoms)] - Σ[E₀(atoms)] + E₀(molecule) + ΔH₂₉₈ Where:

-

Σ[ΔfH°₂₉₈(atoms)] is the sum of the experimental standard enthalpies of formation of the constituent atoms (C, H, O, F).

-

Σ[E₀(atoms)] is the sum of the G3(MP2)B3 calculated total energies of the atoms.

-

E₀(molecule) is the G3(MP2)B3 calculated total energy of the molecule (including ZPE).

-

ΔH₂₉₈ is the thermal correction to enthalpy from 0 K to 298.15 K, obtained from the vibrational frequency calculation.

-

Diagram: G3(MP2)B3 Computational Workflow

The multi-step, layered approach of the G3(MP2)B3 composite method is visualized below.

Caption: Workflow for the G3(MP2)B3 composite computational method.

Part 3: Data Synthesis and Application

The experimental and computational workstreams produce a set of core thermochemical data. This section details how to present this data and its direct application in a pharmaceutical context.

Summary of Core Thermochemical Data

All quantitative data should be summarized for clarity and easy comparison. The following table represents the target dataset for this compound.

| Property | Symbol | Experimental Value | Computational Value (G3(MP2)B3) | Units | Method |

| Enthalpy of Formation (crystal, 298.15 K) | ΔfH°(cr) | TBD | N/A | kJ·mol⁻¹ | Bomb Calorimetry |

| Enthalpy of Sublimation (298.15 K) | ΔsubH° | TBD | N/A | kJ·mol⁻¹ | Calvet Calorimetry |

| Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | TBD | TBD | kJ·mol⁻¹ | Derived / Calculated |

| Melting Temperature | T_fus | TBD | N/A | K (°C) | DSC |

| Enthalpy of Fusion | ΔfusH | TBD | N/A | kJ·mol⁻¹ | DSC |

| Entropy of Fusion | ΔfusS | TBD | N/A | J·mol⁻¹·K⁻¹ | DSC |

| Heat Capacity (solid, 298.15 K) | Cp(cr) | TBD | N/A | J·mol⁻¹·K⁻¹ | DSC |

| Heat Capacity (gas, 298.15 K) | Cp(g) | N/A | TBD | J·mol⁻¹·K⁻¹ | Calculated |

| Standard Entropy (gas, 298.15 K) | S°(g) | N/A | TBD | J·mol⁻¹·K⁻¹ | Calculated |

TBD: To Be Determined by the protocols outlined in this guide.

Derived Properties and Their Significance

From the core data, the Gibbs free energy of formation (ΔfG°) can be calculated:

ΔfG° = ΔfH° - TΔS°

-

Gibbs Free Energy of Formation (ΔfG°): This is the ultimate predictor of molecular thermodynamic stability. A more negative ΔfG° indicates a more stable molecule. This is crucial for assessing the shelf-life of a drug substance and predicting degradation pathways.

-

Enthalpy of Fusion (ΔfusH): This value is directly related to the strength of the crystal lattice. It is a key parameter in solubility models (e.g., the Yalkowsky equation) and is essential for predicting the dissolution behavior of a drug, which in turn impacts its bioavailability.

-

Reaction Energetics: With accurate ΔfH°(g) values for reactants, transition states, and products, the energetics of synthesis and degradation reactions can be modeled. This allows for the rational design of more efficient and safer manufacturing processes and the prediction of potential reactive hazards.

Solubility of 5-Ethoxy-2-fluorophenol in common organic solvents

An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-fluorophenol in Common Organic Solvents

Abstract

This compound is a substituted phenol derivative with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and developing formulations. This technical guide addresses the notable gap in publicly available quantitative solubility data for this compound. It provides a comprehensive analysis of the molecular features of this compound to predict its solubility profile across different solvent classes. Furthermore, this document presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. The guide synthesizes theoretical chemical principles with practical, field-proven methodologies, serving as an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis and pharmaceutical development, solubility is not merely a physical constant but a critical process parameter that dictates the feasibility, efficiency, and scalability of a chemical transformation. For a molecule like this compound, which possesses multiple functional groups, its interaction with a solvent system is complex and crucial. The ability to dissolve this compound in an appropriate solvent is the first step in its use as a reactant, while differential solubility is the cornerstone of its purification from reaction mixtures.

This guide is structured to first build a foundational understanding of the factors expected to govern the solubility of this compound and then to provide the practical tools to quantify it.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is dictated by the interplay of its distinct structural motifs: the phenolic hydroxyl group, the ethoxy group, the fluorine substituent, and the aromatic ring.

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and a moderate hydrogen bond acceptor. It imparts a polar character to the molecule, suggesting favorable interactions with polar and protic solvents like alcohols.[1][2]

-

Ethoxy (-OCH₂CH₃) Group: The ether linkage is a hydrogen bond acceptor. The ethyl chain adds lipophilic (non-polar) character, which can enhance solubility in less polar solvents.

-

Fluorine (-F) Substituent: As the most electronegative element, fluorine's presence can alter the molecule's electronic distribution and dipole moment. Fluorinated groups can sometimes enhance solubility in specific polar aprotic or even non-polar solvents.[3]

-

Aromatic Ring: The benzene ring is inherently non-polar and contributes to van der Waals interactions, favoring solubility in non-polar or moderately polar solvents with similar aromatic character.[1]

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1][4][5] Solvents that can effectively engage in the same types of intermolecular forces as this compound will be the most effective. Therefore, a balance of hydrogen bonding, dipole-dipole interactions, and van der Waals forces will determine the optimal solvent.

Predicted Solubility Profile and Data Template

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the molecular structure.

-

High Solubility Expected in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the phenolic hydroxyl and ethoxy groups.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions.

-

-

Moderate Solubility Expected in:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact with the aromatic ring and the overall molecular dipole.

-

Aromatic Solvents (e.g., Toluene): Pi-pi stacking interactions between the solvent and the solute's benzene ring can promote solubility.

-

-

Low to Negligible Solubility Expected in:

-

Non-polar Aliphatic Solvents (e.g., Hexane, Heptane): The strong hydrogen-bonding and polar nature of the phenol moiety are incompatible with the weak van der Waals forces offered by these solvents.

-

Water: Despite the presence of a hydrogen-bonding hydroxyl group, the overall molecule, with its aromatic ring and ethoxy group, possesses significant non-polar character, likely leading to poor aqueous solubility. The acidity of the phenol can, however, lead to increased solubility in aqueous basic solutions.[6]

-

Table 1: Data Template for Experimental Solubility of this compound

The following table is provided for researchers to populate with experimentally determined data. A standardized temperature, such as 25°C (298.15 K), is recommended for initial screening.

| Solvent Class | Organic Solvent | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Polar Protic | Methanol | High | Data to be determined |

| Ethanol | High | Data to be determined | |

| Isopropanol | High | Data to be determined | |

| Polar Aprotic | Acetone | High | Data to be determined |

| Acetonitrile | Moderate to High | Data to be determined | |

| Tetrahydrofuran (THF) | High | Data to be determined | |

| Ethyl Acetate | High | Data to be determined | |

| Dimethylformamide (DMF) | High | Data to be determined | |

| Aromatic | Toluene | Moderate | Data to be determined |

| Chlorinated | Dichloromethane (DCM) | Moderate | Data to be determined |

| Non-polar | n-Hexane | Low | Data to be determined |

Experimental Protocol: Isothermal Shake-Flask Method with HPLC Quantification

To generate accurate and reproducible solubility data, the isothermal shake-flask method is a gold standard.[7] This protocol combines this equilibrium method with High-Performance Liquid Chromatography (HPLC) for precise quantification.

Rationale for Method Selection

The shake-flask method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. HPLC is chosen for quantification due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities, making the measurement robust.

Diagram: Experimental Workflow

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker bath

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

Autosampler vials

Step-by-Step Methodology

Part A: Preparation of HPLC Calibration Standards

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or the HPLC mobile phase) to create a ~1 mg/mL stock solution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of known concentrations that bracket the expected solubility range.

Part B: Sample Preparation and Equilibration

-

Vial Preparation: To a series of labeled vials, add an excess amount of solid this compound (e.g., ~50-100 mg, ensuring solid remains after equilibration).

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient time to reach equilibrium (a 24-hour period is common, but a time-course study is recommended to confirm equilibrium has been reached).

Part C: Sampling and Analysis

-

Settling: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 30 minutes to allow the excess solid to settle.

-

Filtration (Self-Validation Step): Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter. This step is critical for trustworthiness , as it ensures that no undissolved micro-particles are transferred, which would falsely inflate the solubility measurement. Discard the first few drops to saturate the filter material.

-

Dilution: Immediately transfer a known volume of the filtrate into a pre-filled volumetric flask and dilute with mobile phase to a concentration that falls within the range of the calibration curve. This prevents the solute from crashing out of solution and allows for accurate quantification.

-

HPLC Analysis: Transfer the diluted sample to an autosampler vial and analyze using a validated HPLC method. The UV detection wavelength should be set to the λ_max of this compound.

Part D: Data Calculation

-

Calibration Curve: Plot the peak area from the HPLC chromatograms of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99 for a valid curve).

-

Calculate Concentration: Use the peak area of the diluted sample and the regression equation to calculate its concentration.

-

Determine Solubility: Account for the dilution factor to determine the final concentration in the saturated solution. Convert this concentration to the desired units (e.g., mg/mL or g/100 mL).

Factors Influencing Solubility: A Conceptual Diagram

The solubility of this compound is not a static property but is influenced by a dynamic interplay of solute, solvent, and system properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Purity and stability of commercially available 5-Ethoxy-2-fluorophenol

An In-depth Technical Guide to the Purity and Stability of Commercially Available 5-Ethoxy-2-fluorophenol

This guide provides a comprehensive technical overview of the purity and stability of this compound (CAS No. 577793-66-9), a key intermediate in pharmaceutical synthesis and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with established analytical methodologies to provide a practical framework for quality assessment and handling.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound whose utility is intrinsically linked to its purity and stability. The presence of a fluorine atom, an ethoxy group, and a hydroxyl group on the benzene ring creates a unique chemical environment that dictates its reactivity, potential degradation pathways, and analytical behavior. Understanding these characteristics is paramount for its effective use in sensitive applications.

It is critical to note that the CAS number 577793-66-9 specifically identifies the 5-ethoxy isomer.[1] Another CAS number, 749929-50-8, is also sometimes associated with this name, highlighting the importance of rigorous analytical identification to confirm the specific isomer being used.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| CAS Number | 577793-66-9 | [1] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Based on related structures like 2-fluorophenol.[4] |

| Storage Temp. | 0-8 °C recommended | [1] |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO) | General property of substituted phenols. |

Commercial Purity and Potential Impurity Profile

Commercial grades of specialty chemicals like this compound are typically supplied at purities of >95%. However, the nature and quantity of impurities can vary between suppliers and batches, necessitating in-house verification. The impurity profile is largely dictated by the synthetic route employed. A common and logical synthetic pathway is the Williamson ether synthesis, starting from 2-fluoro-1,4-benzenediol (2-fluorohydroquinone) and an ethylating agent like ethyl iodide or diethyl sulfate.

Based on this presumed synthesis, a profile of potential process-related impurities can be constructed.

Table 2: Hypothetical Profile of Process-Related Impurities

| Impurity Name | Structure / Type | Origin | Significance |

| 2-Fluoro-1,4-benzenediol | Starting Material | Incomplete reaction | Can affect reaction stoichiometry and introduce downstream impurities. |

| 2-Fluoro-1,4-diethoxybenzene | Over-reaction By-product | Di-alkylation of the starting material | Affects purity; may have different toxicological profile. |

| 4-Ethoxy-3-fluorophenol | Isomeric By-product | Non-selective alkylation if an alternative starting material is used | Critical to separate as it has similar properties but different reactivity. |

| Ethyl Iodide / Diethyl Sulfate | Reagent | Residual reagent from synthesis | Can be reactive and toxic; must be effectively removed. |

| Inorganic Salts | Reagent By-product | Formed from the base used in the reaction (e.g., NaI from NaOH + EtI) | Typically removed during workup but can be present in lower-grade material. |

The presence of these impurities underscores the need for a robust, stability-indicating analytical method capable of resolving the active pharmaceutical ingredient (API) from all potential contaminants.

Caption: Relationship between synthesis inputs and potential impurities.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for determining its shelf-life and ensuring the safety and efficacy of downstream products. Phenols are susceptible to oxidation, and the ether linkage can be susceptible to acidic cleavage under harsh conditions. A forced degradation study is an essential tool for elucidating potential degradation pathways and for developing a truly stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection and resolution without destroying the molecule entirely.[6]

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

-

Oxidative Degradation: Phenols can oxidize to form colored quinone-type structures. The presence of the electron-donating ethoxy and hydroxyl groups may make the aromatic ring susceptible to oxidation, potentially initiated by air, light, or trace metal impurities.

-

Hydrolytic Degradation: While generally stable, the ether linkage could be susceptible to cleavage under strong acidic conditions and high temperatures, potentially yielding 2-fluoro-1,4-benzenediol. The compound is expected to be more stable to base hydrolysis.

-

Photolytic Degradation: Exposure to UV light can provide the energy to initiate free-radical mechanisms, leading to complex degradation profiles.[7]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to validate a stability-indicating method.

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for up to 7 days. Withdraw aliquots at regular intervals (e.g., 2, 8, 24, 48 hours, 7 days). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at the designated time points.

-

Thermal Degradation: Store the stock solution in a sealed vial at 70°C. Also, place a sample of the neat, solid material in an oven at 70°C.[6] Sample the solution at regular intervals. For the solid, dissolve a weighed amount in the diluent for analysis.

-

Photolytic Degradation (as per ICH Q1B): Expose the stock solution (in a photostable, transparent container) and the solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be stored in the dark under the same temperature conditions.

3. Analysis:

-

Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method detailed in the next section.

-

The goal is to demonstrate that the analytical method can separate the intact drug from all formed degradation products.

Analytical Methodologies for Purity and Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose.[8]

Protocol: Stability-Indicating RP-HPLC-UV Method

This method is designed to provide the specificity required to separate this compound from its potential process-related impurities and degradation products.[9]

1. Instrumentation and Materials:

-

HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[9]

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid or formic acid.

2. Chromatographic Conditions:

Table 3: Recommended HPLC Method Parameters

| Parameter | Specification | Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid protonates the phenolic hydroxyl group, ensuring good peak shape and consistent retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |

| Injection Vol. | 10 µL | Adjustable based on concentration and detector sensitivity. |

| Detection λ | 280 nm (or as determined by UV scan) | Phenolic compounds typically have strong absorbance in this region. A PDA detector is ideal for confirming peak purity. |

| Run Time | ~20 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |

3. Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

4. Standard and Sample Preparation:

-

Diluent: 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of this compound reference standard in 100 mL of diluent.

-

Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at the same target concentration in the diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Considerations

For use in a regulated environment, this method would need to be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The forced degradation study itself is a key part of demonstrating the method's specificity and stability-indicating nature.

Recommended Handling and Storage

Proper handling and storage are crucial to maintain the purity and stability of this compound.

-

Storage: The material should be stored in tightly closed containers in a dry, cool, and well-ventilated place, as recommended by suppliers (0-8 °C).[1] It should be protected from light and air to minimize oxidative degradation.

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes.

-

Incompatible Materials: Avoid strong oxidizing agents, which can lead to rapid degradation.

Conclusion

This compound is a valuable chemical intermediate whose integrity relies on a thorough understanding of its purity and stability. While direct literature on this specific molecule is sparse, a robust quality control strategy can be effectively designed by applying fundamental principles of organic chemistry and established regulatory frameworks for stability testing. The implementation of forced degradation studies is critical for developing and validating a stability-indicating HPLC method, which is the cornerstone for ensuring that the material meets the high-quality standards required for research and development in the pharmaceutical and chemical industries.

References

- 1. 577793-66-9 CAS MSDS (Phenol, 5-ethoxy-2-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. parchem.com [parchem.com]

- 4. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]